molecular formula C21H20N4O3S B2523192 N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898606-00-3

N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2523192
CAS No.: 898606-00-3
M. Wt: 408.48
InChI Key: QQRMSSFFOSJLPO-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazin-3-yl thioacetamide derivative featuring a 4-methylbenzyl substituent at position 6 and a 4-acetylphenyl acetamide group. The 1,2,4-triazinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial, anticancer, and antioxidant applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-3-5-15(6-4-13)11-18-20(28)23-21(25-24-18)29-12-19(27)22-17-9-7-16(8-10-17)14(2)26/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRMSSFFOSJLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the reaction of 4-acetylphenol with thioacetamide derivatives. The structure consists of a triazine core that is known for its diverse biological activities, combined with an acetamide moiety that can influence its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that modifications in the triazine structure could enhance antibacterial and antifungal activities. For instance, compounds with increased lipophilicity showed higher antibacterial efficacy against various strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated against several cancer cell lines. In particular, studies have shown that certain derivatives can inhibit cell proliferation effectively. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 10–30 µM for some derivatives tested against human cancer cell lines . This suggests a promising anticancer activity which warrants further investigation.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cellular proliferation. For instance, some studies suggest that compounds with similar structures may act as protein kinase inhibitors, thereby disrupting critical signaling pathways in cancer cells . Additionally, the presence of the triazine ring may contribute to its interaction with DNA or RNA synthesis pathways.

Case Studies

StudyCompound TestedCell LineIC50 Value (µM)Activity
N-(4-acetylphenyl)-2-(thioacetamide derivative)MCF-7 (breast cancer)15Cytotoxic
Similar triazine derivativeHeLa (cervical cancer)25Cytotoxic
N-(4-acetylphenyl)-2-(thioacetamide derivative)E. coli12Antibacterial

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share the 1,2,4-triazin-3-yl thioacetamide backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 6-(4-methylbenzyl), N-(4-acetylphenyl) C₂₀H₁₉N₅O₂S 393.46 Enhanced lipophilicity due to acetylphenyl group
2-((4-Amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide 6-(4-ethoxybenzyl), N-(4-methoxyphenyl) C₂₁H₂₃N₅O₄S 441.50 Ethoxy group increases solubility; methoxyphenyl enhances π-π interactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide Benzo[d][1,3]dioxol-5-ylmethyl C₁₃H₁₂N₄O₄S 320.33 Polar dioxolane group improves aqueous solubility
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide Pyrimidinone-thiazole hybrid C₁₅H₁₃N₅O₂S₂ 375.43 Dual heterocyclic system expands binding interactions

Key Observations :

  • Lipophilicity : The target compound’s acetylphenyl group confers higher lipophilicity compared to the methoxyphenyl (441.50 g/mol) and dioxolane (320.33 g/mol) derivatives, which may enhance blood-brain barrier penetration .
  • Solubility : The ethoxybenzyl and dioxolane substituents improve aqueous solubility, critical for oral bioavailability .
  • Hybrid Systems: Pyrimidinone-thiazole hybrids (e.g., compound in ) exhibit broader pharmacological profiles due to dual heterocyclic motifs.

Gaps and Opportunities :

  • The target compound lacks direct biological data but shares structural motifs with active analogs.
  • Phosphonic acid derivatives (e.g., 81f) highlight the importance of electron-withdrawing groups for antioxidant efficacy .

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